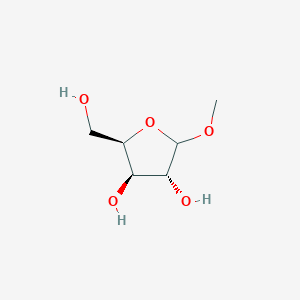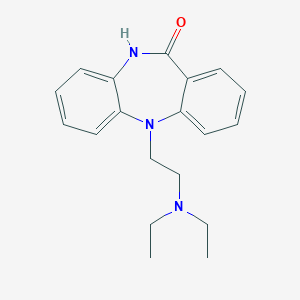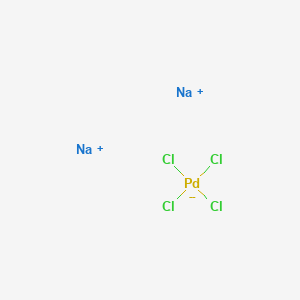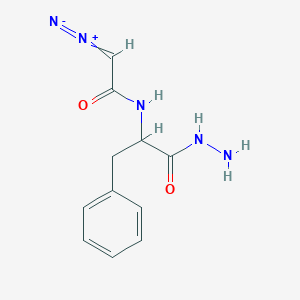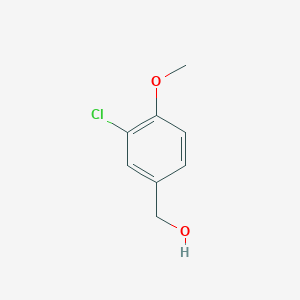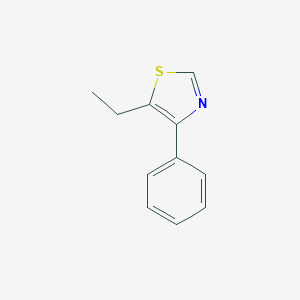
Thiazole, 5-ethyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 5-ethyl-4-phenyl- is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It contains a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Thiazole, 5-ethyl-4-phenyl- is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In addition, its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of Thiazole, 5-ethyl-4-phenyl-.
Biochemische Und Physiologische Effekte
Thiazole, 5-ethyl-4-phenyl- has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases. In addition, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Thiazole, 5-ethyl-4-phenyl- has also been shown to have analgesic properties, making it a potential candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazole, 5-ethyl-4-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of potential applications. In addition, it has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to working with Thiazole, 5-ethyl-4-phenyl-. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Thiazole, 5-ethyl-4-phenyl-. One area of research is the development of new synthesis methods that are more efficient and produce higher yields. Another area of research is the development of new applications for Thiazole, 5-ethyl-4-phenyl-. For example, it has been suggested that Thiazole, 5-ethyl-4-phenyl- may have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully explore the potential applications of Thiazole, 5-ethyl-4-phenyl-.
Synthesemethoden
Thiazole, 5-ethyl-4-phenyl- can be synthesized through various methods. One of the most common methods is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone, an aldehyde, and a thiol in the presence of a base. The reaction proceeds through a series of steps, which ultimately leads to the formation of Thiazole, 5-ethyl-4-phenyl-. Another method involves the reaction of 5-ethyl-2-phenylthiazolium iodide with sodium hydride in dimethylformamide. This method has been shown to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Thiazole, 5-ethyl-4-phenyl- has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, antiviral, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Thiazole, 5-ethyl-4-phenyl- has also been studied for its potential use as a corrosion inhibitor. Overall, Thiazole, 5-ethyl-4-phenyl- has a wide range of potential applications in various fields, making it an important compound for scientific research.
Eigenschaften
CAS-Nummer |
14229-94-8 |
|---|---|
Produktname |
Thiazole, 5-ethyl-4-phenyl- |
Molekularformel |
C11H11NS |
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
LNGMWMFCNKYANI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



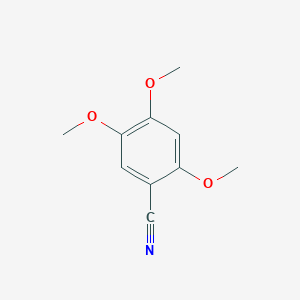
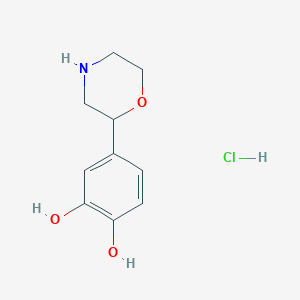

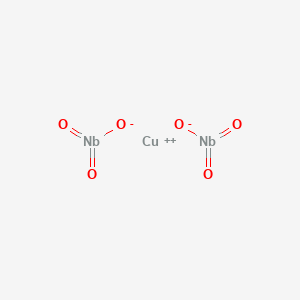
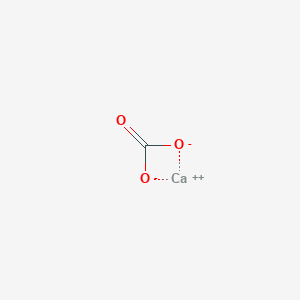
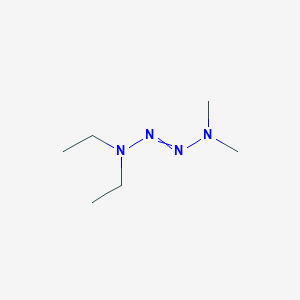
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
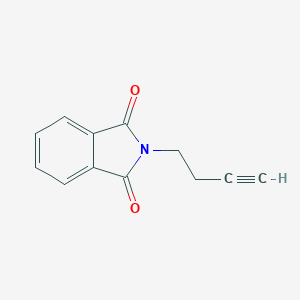
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
